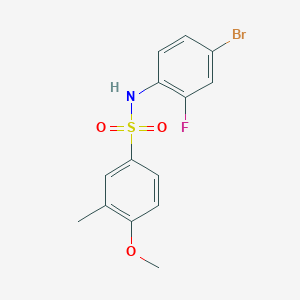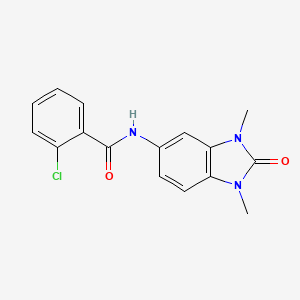![molecular formula C13H18N2O3S B4645500 N-[3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4645500.png)
N-[3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
N-[3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as NPS, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. NPS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. In
Aplicaciones Científicas De Investigación
NPS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. NPS has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Additionally, NPS has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and HCV.
Mecanismo De Acción
The mechanism of action of NPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPS has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. NPS has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
NPS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication. Additionally, NPS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPS in lab experiments is that it is relatively easy to synthesize and purify. Additionally, NPS has been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, one limitation of using NPS in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of NPS. One potential application of NPS is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NPS has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Additionally, NPS could be further studied for its potential as an antiviral agent, particularly for the treatment of emerging viruses such as SARS-CoV-2. Finally, NPS could be further studied for its potential as a chemotherapeutic agent for the treatment of various types of cancer.
Conclusion
In conclusion, N-[3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. NPS exhibits anti-inflammatory, antitumor, and antiviral properties, and has been extensively studied for its potential as a therapeutic agent. Further research could explore its potential as a treatment for neurodegenerative diseases, emerging viruses, and cancer.
Propiedades
IUPAC Name |
N-[3-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-7-5-6-11(10-12)13(16)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNKKLSNQUXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4645419.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B4645423.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2,3,4,5,6-pentamethylbenzenesulfonohydrazide](/img/structure/B4645438.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4645440.png)
![1-(2-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4645447.png)
![N-allyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4645455.png)
![4-(diphenylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4645463.png)


![ethyl 4-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4645509.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4645518.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4645520.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B4645522.png)